Drofenine, (S)-
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Overview
Description
Drofenine, (S)- is an antimuscarinic antispasmodic drug used for relaxing smooth muscle. It is commonly used to treat conditions such as dysmenorrhea, and pain in the gastrointestinal tract, biliary passages, and urogenital tract . Drofenine works by increasing the levels of the protein TRPV3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Drofenine involves the esterification of 2-(diethylamino)ethanol with 2-cyclohexyl-2-phenylacetic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of Drofenine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Drofenine undergoes several types of chemical reactions, including:
Oxidation: Drofenine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Drofenine into its reduced forms.
Substitution: Drofenine can undergo substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Drofenine, as well as substituted analogs .
Scientific Research Applications
Drofenine has several scientific research applications:
Mechanism of Action
Drofenine exerts its effects by acting as an agonist of the TRPV3 ion channel. It increases calcium influx in cells expressing TRPV3, leading to various physiological responses. The molecular target of Drofenine is the TRPV3 channel, and it interacts with the residue H426, which is required for TRPV3 activation .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethoxydiphenylboronate (2-APB): A known TRPV3 agonist with similar potency but less selectivity compared to Drofenine.
Carvacrol: Another TRPV3 agonist that is less potent and selective than Drofenine.
Uniqueness
Drofenine is unique due to its higher selectivity and potency for the TRPV3 channel compared to other similar compounds like 2-APB and Carvacrol. This makes it a valuable probe for studying TRPV3 functions and a potential therapeutic agent .
Properties
CAS No. |
248939-83-5 |
---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl (2S)-2-cyclohexyl-2-phenylacetate |
InChI |
InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3/t19-/m1/s1 |
InChI Key |
AGJBLWCLQCKRJP-LJQANCHMSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@@H](C1CCCCC1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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